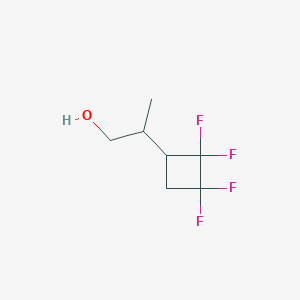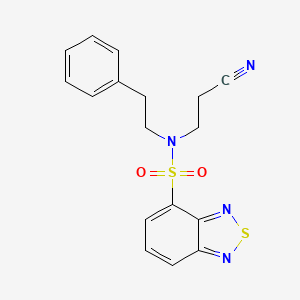
N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamides: Broad Therapeutic Applications
Sulfonamides have been pivotal in drug development due to their presence in many clinically used drugs across different therapeutic areas, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The sulfonamide moiety's versatility has led to its incorporation into drugs targeting a wide range of diseases, from glaucoma and cancer to microbial infections, showcasing the chemical group's critical role in medicinal chemistry. The development of new sulfonamides aims to create selective drugs for various applications, highlighting the ongoing need for novel compounds with improved efficacy and safety profiles (Carta, Scozzafava, & Supuran, 2012).
Carbonic Anhydrase Inhibitors
The benzothiadiazole moiety, similar to that in the chemical name provided, is part of the structural framework of some carbonic anhydrase inhibitors (CAIs). These inhibitors have found extensive use in treating glaucoma by lowering intraocular pressure through the inhibition of bicarbonate ion formation. The research and development of CAIs have led to both systemic and topical drugs, including acetazolamide and dorzolamide, showcasing the therapeutic potential of sulfonamide-based CAIs in ocular diseases (Carta & Supuran, 2013).
Antitumor and Antimicrobial Activities
Sulfonamides have also demonstrated significant antitumor activity, with recent patents covering drugs like apricoxib and pazopanib, highlighting the group's potential in cancer therapy. Additionally, sulfonamides possess antimicrobial properties, with some compounds being explored for their antibacterial and antifungal activities. This dual-functionality emphasizes the role of sulfonamide derivatives in developing new therapeutic agents for various diseases, including cancer and microbial infections (Gulcin & Taslimi, 2018).
Environmental and Human Health Impacts
Beyond their therapeutic applications, sulfonamides' presence in the environment and their potential impact on human health have been a concern. Studies suggest that agricultural use of sulfonamides can alter microbial populations, potentially leading to antibiotic resistance and posing a risk to human health. This area of research underscores the importance of understanding and managing the environmental impact of pharmaceuticals, including sulfonamide derivatives (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c18-11-5-12-21(13-10-14-6-2-1-3-7-14)25(22,23)16-9-4-8-15-17(16)20-24-19-15/h1-4,6-9H,5,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCWFCCAQDSWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
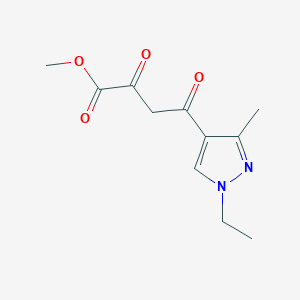
![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)



![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)
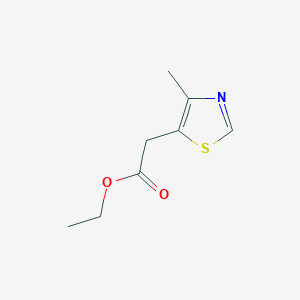

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)
![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

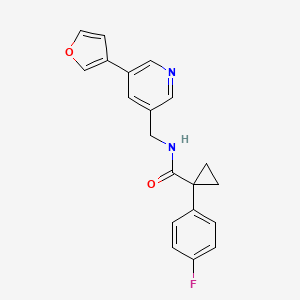
![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)
